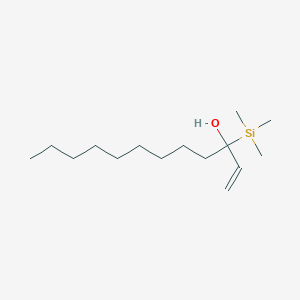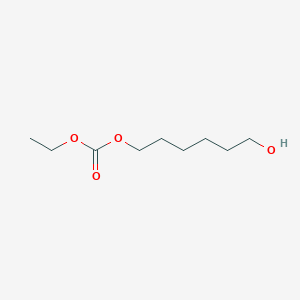
Ethyl 6-hydroxyhexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-hydroxyhexyl carbonate is an organic compound belonging to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxyhexyl carbonate typically involves the reaction of 6-hydroxyhexanol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
6-hydroxyhexanol+ethyl chloroformate→ethyl 6-hydroxyhexyl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as cerium oxide, can further enhance the efficiency of the reaction .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield 6-hydroxyhexanol and ethyl alcohol.
Oxidation: The hydroxyl group in the 6-hydroxyhexyl moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonate group can be reduced to form an alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: 6-hydroxyhexanol and ethyl alcohol.
Oxidation: 6-oxohexyl carbonate or 6-carboxyhexyl carbonate.
Reduction: Ethyl 6-hydroxyhexyl alcohol.
Scientific Research Applications
Ethyl 6-hydroxyhexyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biodegradable plasticizer.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxyhexyl carbonate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity. The carbonate group can undergo nucleophilic attack, leading to the formation of various reaction intermediates. These interactions are crucial in determining the compound’s behavior in different chemical and biological environments .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma, used in flavorings and fragrances.
Ethyl propionate: An ester with a similar structure, used in the synthesis of other organic compounds.
Uniqueness: Ethyl 6-hydroxyhexyl carbonate stands out due to its unique combination of a hydroxyl group and a carbonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters.
Properties
CAS No. |
66747-26-0 |
|---|---|
Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
ethyl 6-hydroxyhexyl carbonate |
InChI |
InChI=1S/C9H18O4/c1-2-12-9(11)13-8-6-4-3-5-7-10/h10H,2-8H2,1H3 |
InChI Key |
NLIUWDIUJMQUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


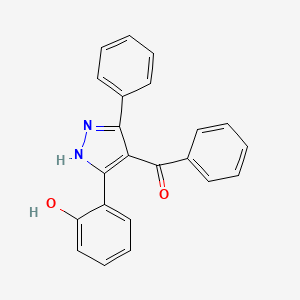
![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
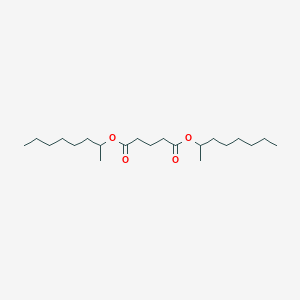
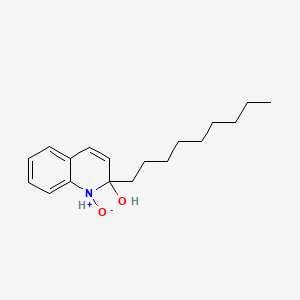
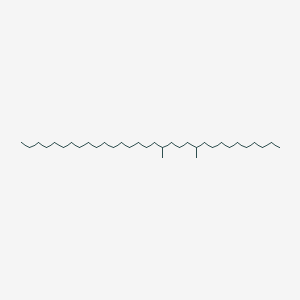
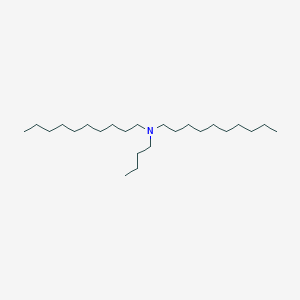

![7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14462204.png)
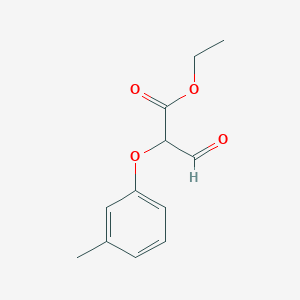

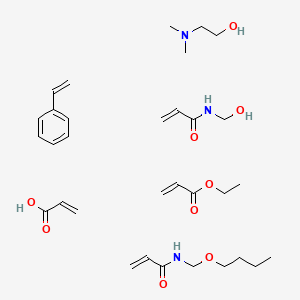
![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
